2-Pyrimidin-2-yl-propionic acid
Overview
Description
2-Pyrimidin-2-yl-propionic acid is a compound of interest due to its structural similarity to pyrimidine derivatives, which are essential components of nucleic acids and exhibit a wide range of biological activities. This compound's relevance spans from its potential in pharmacology to its use in chemical synthesis.
Synthesis Analysis
The synthesis of 2-Pyrimidin-2-yl-propionic acid derivatives involves various chemical strategies. One approach is based on the ring contraction of carbamimidoylbenzoic acid, leading to substituted 2-(Pyrimidin-2-yl)benzoic acids. This method showcases the versatility of pyrimidine derivatives synthesis through intramolecular condensation reactions (Hordiyenko et al., 2020).
Molecular Structure Analysis
The molecular structure of 2-Pyrimidin-2-yl-propionic acid and its derivatives has been elucidated using various spectroscopic techniques, including IR spectroscopy, NMR spectroscopy, and X-ray structural analysis. These techniques confirm the compound's expected structural features and provide insights into its chemical behavior (Smolobochkin et al., 2019).
Chemical Reactions and Properties
Pyrimidin-2-yl compounds participate in a variety of chemical reactions, including cross-coupling reactions that allow for the functionalization at the C2 position. Such reactions enable the synthesis of C2-aryloxy- and arylaminopyrimidines, demonstrating the compound's versatility in organic synthesis (Quan et al., 2013).
Scientific Research Applications
Anti-Fibrosis Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : Pyrimidine derivatives have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application : The study involved the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their evaluation against HSC-T6 cells .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Pharmaceutical Synthesis
Safety And Hazards
Future Directions
The use of 2-Pyrimidin-2-yl-propionic acid in the synthesis of novel heterocyclic compounds with potential biological activities is a promising area of research . For instance, it was used in the preparation of a stable porous In-MOF, which showed great sorption capacity and was an efficient catalyst for fixing CO2 and epoxides . This suggests that 2-Pyrimidin-2-yl-propionic acid and its derivatives could have a wide range of applications in the future.
properties
IUPAC Name |
2-pyrimidin-2-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(7(10)11)6-8-3-2-4-9-6/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMWOWKVXYJNFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591661 | |
Record name | 2-(Pyrimidin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrimidin-2-yl-propionic acid | |
CAS RN |
819850-16-3 | |
Record name | 2-(Pyrimidin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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